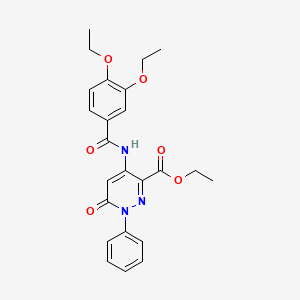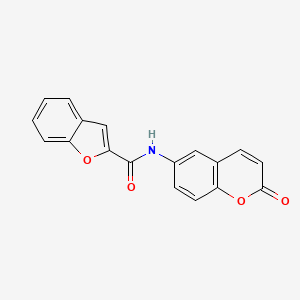![molecular formula C20H21N3O3S2 B2568758 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 313251-82-0](/img/structure/B2568758.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as DMTS and has been the subject of scientific research due to its potential application in the treatment of various diseases.
Applications De Recherche Scientifique
Comprehensive Analysis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Applications
Cancer Research
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide: , also known as INH1 , has shown promise in cancer research, particularly in the study of breast cancer. It has been found to reduce the interaction between Hec1 and kinetochores, leading to a decrease in overall Nek2 protein levels within cells . This compound effectively inhibits the proliferation of human breast cancer cells, with a GI50 value ranging from 10-21 μM . Additionally, INH1 activates cell-killing activity by impairing the spindle checkpoint regulated Hec1/Nek2 pathway .
Antitumor Activity
INH1 has demonstrated antitumor activity in vivo. In mouse models of MDA-MB-468 human breast cancer xenografts, INH1 administered at 100 mg/kg via intraperitoneal injection inhibited the growth of breast tumors . This suggests its potential as a therapeutic agent in the treatment of certain types of cancer.
Protease Inhibition
The compound is utilized as a protease inhibitor, particularly in the study and inhibition of tumor-associated proteases . This application is crucial for understanding the mechanisms of tumor growth and metastasis, and for developing targeted cancer therapies.
Therapeutic Research
Beyond its role as a protease inhibitor, INH1 is also explored for its therapeutic applications in disease treatment research . Its effects on various cellular pathways make it a candidate for drug development in diseases where these pathways are dysregulated.
Biological Activity Studies
Thiazole derivatives, which include INH1, are known for their diverse biological activities. They have been studied for their potential as antioxidants, analgesics, anti-inflammatory agents, and more . The thiazole ring’s structure allows for various substitutions, making it a versatile scaffold for developing new drugs with multiple biological activities.
Neurological Function Research
Given that thiazole rings are naturally found in Vitamin B1 (thiamine), which is essential for the normal functioning of the nervous system, INH1’s thiazole component may be of interest in neurological function research . It could help in understanding the synthesis of neurotransmitters and the metabolic processes involving carbohydrates.
Antimicrobial and Anticancer Drug Resistance Studies
INH1’s structural similarity to other thiazole derivatives that have shown antimicrobial and anticancer drug resistance properties makes it a compound of interest in pharmacological studies . Research in this area could lead to the development of new drugs that combat resistance by pathogens and cancerous cells.
Chemical Synthesis and Safety
The synthesis of INH1 involves techniques of organic synthetic chemistry, and its physical and chemical properties can be analyzed through experimental studies . Safety information, including toxicity, storage conditions, protective measures, and disposal methods, is essential for handling this compound in a laboratory setting .
Mécanisme D'action
Target of Action
The primary target of the compound N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is the Hec1/Nek2 pathway . Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA Related Kinase 2) are proteins that play a crucial role in cell division and the proper segregation of chromosomes .
Mode of Action
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide acts by disrupting the interaction between Hec1 and Nek2 proteins . This disruption leads to a decrease in the overall level of Nek2 protein in the cells .
Biochemical Pathways
The compound affects the Hec1/Nek2 pathway, which is involved in the regulation of the spindle assembly checkpoint . By disrupting this pathway, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide activates cell-killing activity .
Pharmacokinetics
It’s known that the compound is cell-permeable , which suggests it can be absorbed and distributed within the body. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide results in the reduction of Nek2 protein levels in cells . This leads to the effective inhibition of the proliferation of human breast cancer cells, with a GI50 (concentration for 50% of maximal effect) of 10-21 μM .
Action Environment
It’s known that the compound should be stored in a sealed and dry environment at 2-8°c , suggesting that temperature and humidity could affect its stability
Propriétés
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-10-17(14(2)11-13)18-12-27-20(21-18)22-19(24)15-6-8-16(9-7-15)28(25,26)23(3)4/h5-12H,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQQVICSVUVWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2568675.png)
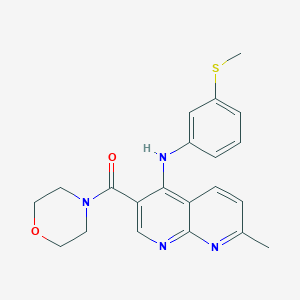
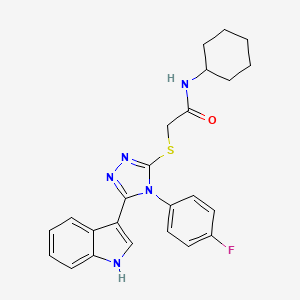
![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2568681.png)
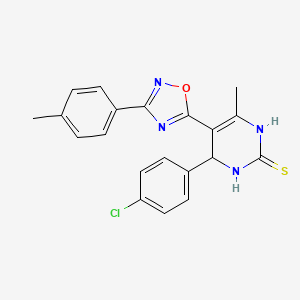
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2568683.png)
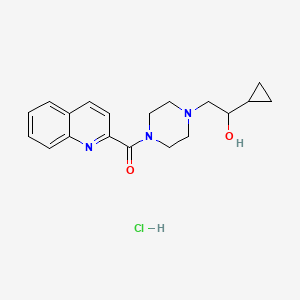
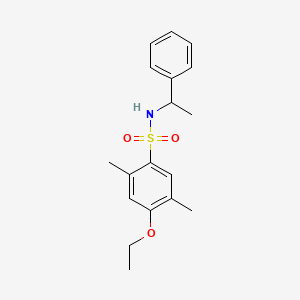
![[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2568689.png)
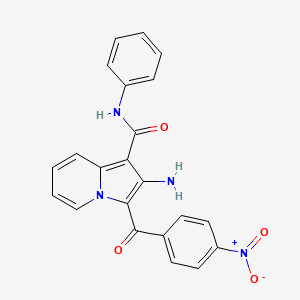
![6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2568692.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2568693.png)
